molecular formula C11H20N2O2 B602209 Brivaracetam (Racemate) CAS No. 357335-87-6

Brivaracetam (Racemate)

Número de catálogo: B602209
Número CAS: 357335-87-6
Peso molecular: 212.29
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brivaracetam is an antiepileptic medication used to treat partial-onset seizures in adults and adolescents with epilepsy . It is a high-affinity ligand for synaptic vesicle protein 2A (SV2A) . This medicine cannot cure epilepsy and will only work to control seizures for as long as you continue to use it .


Synthesis Analysis

Brivaracetam synthesis has been reported in the literature . In one approach, alkylation of dimethyl 2-propyl malonate with tert-butyl 2-bromoacetate was performed, yielding an intermediate . The synthesis of Brivaracetam involves several steps and requires careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of Brivaracetam is complex, and its analysis requires sophisticated techniques . The structure has been characterized using techniques such as LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR .


Chemical Reactions Analysis

Brivaracetam undergoes various chemical reactions. For instance, it has been found to be less stable under basic degradation conditions . The degradation products of Brivaracetam have been studied using HPLC methods .


Physical And Chemical Properties Analysis

Brivaracetam is a white to off-white crystalline powder . It is very soluble in water, buffer (pH 1.2, 4.5, and 7.4), ethanol, methanol, and glacial acetic acid . It is freely soluble in acetonitrile and acetone and soluble in toluene .

Aplicaciones Científicas De Investigación

Novel Treatment for Epilepsy

Brivaracetam has been investigated as an adjunctive treatment for uncontrolled partial-onset seizures in adults. It has shown promise in reducing seizure frequency in patients who have not responded well to other treatments. Clinical trials have confirmed its efficacy and safety as an adjunctive therapy, highlighting its potential to fill unmet needs in epilepsy treatment protocols (Biton et al., 2014); (Ryvlin et al., 2014).

Mechanisms of Action

Beyond its role as an SV2A ligand, Brivaracetam exhibits a differential impact on voltage-gated sodium currents without impairing sustained repetitive firing in neurons. This dual mechanism could contribute to its antiepileptic properties, offering a broader therapeutic range compared to other medications (Niespodziany et al., 2014).

Pediatric and Developmental Studies

The anti-ictogenic and antiepileptogenic properties of Brivaracetam have been explored in both mature and immature rats, indicating its potential for broader age group applications. This research suggests that Brivaracetam could be effective in various developmental stages of epilepsy, offering hope for pediatric epilepsy management (Dupuis et al., 2015).

Application in Status Epilepticus

Brivaracetam's pharmacokinetics make it an attractive option for emergency use in status epilepticus (SE). A multicenter study evaluated its use in intravenous form for SE, highlighting its potential for rapid and effective seizure control in acute scenarios (Santamarina et al., 2019).

Global Approval and Clinical Development

The journey of Brivaracetam to global approval as an adjunctive therapy for partial-onset seizures showcases its efficacy, safety, and high affinity for SV2A. Its development and approval marks a significant milestone in the treatment of epilepsy, providing a new therapeutic option for patients with uncontrolled partial-onset seizures (Markham, 2016).

Mecanismo De Acción

Target of Action

Brivaracetam (Racemate) primarily targets the Synaptic Vesicle Glycoprotein 2A (SV2A) in the brain . SV2A plays a crucial role in the regulation of synaptic vesicle exocytosis, and it is known to modulate synaptic GABA release . Brivaracetam binds to SV2A with a 20-fold higher affinity than its analog, Levetiracetam .

Mode of Action

Brivaracetam exerts its anti-epileptogenic effects through its high-affinity binding to SV2A . This interaction results in the modulation of synaptic GABA release, which plays a key role in the suppression of seizure activity . In addition to this, Brivaracetam is also known to inhibit sodium channels, which may contribute to its anti-epileptogenic action .

Biochemical Pathways

Its high-affinity binding to sv2a and the subsequent modulation of synaptic gaba release suggest that it impacts the gabaergic neurotransmission pathway . This could lead to a decrease in neuronal excitability and an increase in seizure threshold.

Pharmacokinetics

Brivaracetam exhibits favorable pharmacokinetic properties. After oral ingestion, it is rapidly absorbed with a bioavailability of nearly 100% . It has a volume of distribution of 0.5 L/kg, and its plasma protein binding is less than or equal to 20% . Brivaracetam is extensively metabolized in the liver, primarily by hydrolysis of the acetamide group, via an amidase, resulting in the formation of an acid metabolite . It also undergoes oxidation primarily mediated by CYP2C19, forming a hydroxy metabolite . Approximately 9% of an administered dose is excreted as unchanged Brivaracetam in urine . The plasma elimination half-life values in adults are approximately 7–8 hours .

Result of Action

The molecular and cellular effects of Brivaracetam’s action primarily involve the reduction of neuronal excitability and an increase in seizure threshold. This is achieved through its interaction with SV2A, leading to modulation of synaptic GABA release . As a result, Brivaracetam effectively reduces the frequency of partial-onset seizures .

Action Environment

The action, efficacy, and stability of Brivaracetam can be influenced by various environmental factors. For instance, individuals with varying degrees of liver cirrhosis or kidney disease may require dose adjustments due to alterations in the drug’s pharmacokinetics . Furthermore, coadministration with other antiseizure medications can affect Brivaracetam’s exposure and efficacy . For example, coadministration of Brivaracetam with Carbamazepine may increase exposure to Carbamazepine-epoxide, the active metabolite of Carbamazepine, and could theoretically lead to reduced tolerability .

Safety and Hazards

Brivaracetam is harmful if swallowed . It may cause eye, skin, or respiratory system irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used when handling Brivaracetam .

Análisis Bioquímico

Biochemical Properties

Brivaracetam (Racemate) is chemically related to levetiracetam and possesses a strong binding affinity for the synaptic vesicle protein 2A, tenfold above that of levetiracetam . This protein is involved in the regulation of vesicle exocytosis, thus playing a crucial role in neurotransmitter release .

Cellular Effects

In vitro studies have shown that Brivaracetam exhibits mild pro-inflammatory features in an astrocyte-microglia co-culture model of inflammation . It has been observed to reduce resting microglia and increase microglial activation under inflammatory conditions .

Molecular Mechanism

It is believed to act by binding to the synaptic vesicle protein 2A, like levetiracetam, but with 20-fold greater affinity . There is some evidence that racetams including levetiracetam and Brivaracetam access the luminal side of recycling synaptic vesicles during vesicular endocytosis .

Temporal Effects in Laboratory Settings

Long-term safety and tolerability of adjunctive Brivaracetam have been established, with efficacy maintained for up to 14 years, with high retention rates . The drug is generally well-tolerated with only mild-to-moderate side effects .

Dosage Effects in Animal Models

Brivaracetam is more potent and efficacious than levetiracetam in animal models of both focal and generalized epilepsy . In fully amygdala-kindled rats, Brivaracetam induced a significant suppression in motor-seizure severity from a dose of 21.2 mg/kg, whereas levetiracetam caused a similar effect from a dose of 170 mg/kg .

Metabolic Pathways

Brivaracetam is extensively metabolized in the liver (91%), primarily by hydrolysis of the acetamide group, via an amidase, resulting in the formation of an acid metabolite (34.2% of dose) . A secondary pathway, oxidation primarily mediated by CYP2C19, forms a hydroxy metabolite (15.9% of dose) and a combination of these two pathways leads to the formation of a hydroxyacid metabolite (15.2% of dose) .

Transport and Distribution

After oral ingestion, Brivaracetam is rapidly absorbed with a bioavailability of 100% . Its volume of distribution is 0.5 L/kg, and plasma protein binding is 17% .

Subcellular Localization

Given its mechanism of action, it is likely that Brivaracetam localizes to the synaptic vesicles where it binds to the synaptic vesicle protein 2A .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Brivaracetam (Racemate) involves the conversion of (S)-2-acetamido-3-methylbutyric acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-acetamido-3-methylbutyric acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Sodium sulfate", "Methanesulfonyl chloride", "Triethylamine", "Sodium cyanoborohydride", "Acetic acid", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Conversion of (S)-2-acetamido-3-methylbutyric acid to the corresponding acid chloride using methanesulfonyl chloride and triethylamine", "Reduction of the acid chloride to the corresponding alcohol using sodium borohydride", "Conversion of the alcohol to the corresponding mesylate using methanesulfonyl chloride and triethylamine", "Reduction of the mesylate to the corresponding primary amine using sodium cyanoborohydride", "Acetylation of the primary amine using acetic anhydride and sodium bicarbonate", "Reduction of the acetylated amine to the corresponding alcohol using sodium borohydride", "Conversion of the alcohol to the corresponding bromide using hydrobromic acid", "Palladium-catalyzed coupling of the bromide with (R)-2-pyrrolidinone to form the racemate", "Resolution of the racemate using tartaric acid to obtain the (S)-enantiomer" ] }

Número CAS

357335-87-6

Fórmula molecular

C11H20N2O2

Peso molecular

212.29

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.